5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride
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Overview
Description
5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride: is a chemical compound with the molecular formula C10H6ClNO2S2 It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to the benzothiophene ring. One common method involves the reaction of 5-cyano-3-methyl-1-benzothiophene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions to facilitate the substitution of the sulfonyl chloride group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the benzothiophene ring.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thiols.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry: In organic synthesis, 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties. It may also be used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
- 5-Cyano-1-benzothiophene-2-sulfonyl chloride
- 3-Methyl-1-benzothiophene-2-sulfonyl chloride
- 5-Cyano-3-methyl-1-benzothiophene
Comparison: Compared to its analogs, 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations. The cyano group can participate in additional reactions, such as nucleophilic addition, further expanding its utility in synthetic chemistry.
Properties
IUPAC Name |
5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S2/c1-6-8-4-7(5-12)2-3-9(8)15-10(6)16(11,13)14/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKYNNLMCXMKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)C#N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030857-85-2 |
Source
|
Record name | 5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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